molecular formula C12H9N3OS B2402460 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol CAS No. 165679-47-0

2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B2402460
CAS No.: 165679-47-0
M. Wt: 243.28
InChI Key: MIFXOGKEOYSNOY-UHFFFAOYSA-N
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Description

2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a thiophene ring, a triazole ring, and a phenol group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with phenyl isothiocyanate to yield the corresponding thiophene-2-carbohydrazide derivative. Cyclization of this derivative with sodium hydroxide leads to the formation of the triazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol is unique due to its combination of a thiophene ring, a triazole ring, and a phenol group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-9-5-2-1-4-8(9)11-13-12(15-14-11)10-6-3-7-17-10/h1-7,16H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFXOGKEOYSNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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